molecular formula C10H9F6N B3032447 3,5-Bis(trifluoromethyl)-benzeneethanamine CAS No. 181772-08-7

3,5-Bis(trifluoromethyl)-benzeneethanamine

Cat. No.: B3032447
CAS No.: 181772-08-7
M. Wt: 257.18 g/mol
InChI Key: QJNMFINEIFVNMK-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)-benzeneethanamine: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzene ring, with an ethanamine group as a substituent. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing trifluoromethyl groups. These properties make it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)-benzeneethanamine typically involves the introduction of trifluoromethyl groups onto a benzene ring followed by the attachment of an ethanamine group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction is often carried out under conditions that promote the formation of the trifluoromethylated benzene intermediate, which is then further reacted with ethanamine to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(trifluoromethyl)-benzeneethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include trifluoromethylated nitrobenzenes, trifluoromethyl alcohols, and various substituted benzene derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3,5-Bis(trifluoromethyl)-benzeneethanamine is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: Its trifluoromethyl groups enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)benzylamine
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Comparison: Compared to these similar compounds, 3,5-Bis(trifluoromethyl)-benzeneethanamine is unique due to the presence of the ethanamine group, which imparts different chemical and biological properties. The ethanamine group can enhance the compound’s solubility and reactivity, making it more versatile for various applications .

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h3-5H,1-2,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNMFINEIFVNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591882
Record name 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181772-08-7
Record name 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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